Lenalidomide-acetamido-O-PEG2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-acetamido-O-PEG2-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by incorporating polyethylene glycol (PEG) chains. Lenalidomide itself is widely used in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-inflammatory, anti-angiogenic, and anti-proliferative properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG2-OH typically involves the following steps:
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of triethylamine in dimethylformamide.
Cyclization: The resulting compound undergoes cyclization to form the lenalidomide core structure.
PEGylation: Finally, the lenalidomide core is reacted with acetamido-PEG2-OH to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity .
化学反応の分析
Types of Reactions
Lenalidomide-acetamido-O-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the lenalidomide core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the PEG chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Lenalidomide-acetamido-O-PEG2-OH has a wide range of scientific research applications:
作用機序
Lenalidomide-acetamido-O-PEG2-OH exerts its effects through multiple mechanisms:
Immune Modulation: Enhances the release of interleukin-2 and interferon-gamma from activated T cells, inhibits regulatory T cells, and increases natural killer cell-mediated cytotoxicity.
Anti-Angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Anti-Proliferation: Induces cell cycle arrest and apoptosis in malignant cells.
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide: The base compound from which Lenalidomide-acetamido-O-PEG2-OH is derived.
Uniqueness
This compound is unique due to its enhanced solubility and bioavailability, which are achieved through PEGylation. This modification allows for improved therapeutic efficacy and reduced side effects compared to its parent compound .
特性
分子式 |
C19H23N3O7 |
---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C19H23N3O7/c23-6-7-28-8-9-29-11-17(25)20-14-3-1-2-12-13(14)10-22(19(12)27)15-4-5-16(24)21-18(15)26/h1-3,15,23H,4-11H2,(H,20,25)(H,21,24,26) |
InChIキー |
LHUKEZPSWLWHRE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。